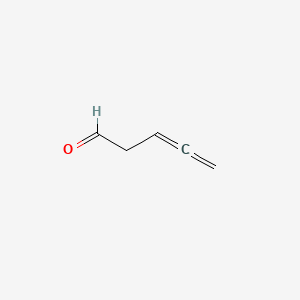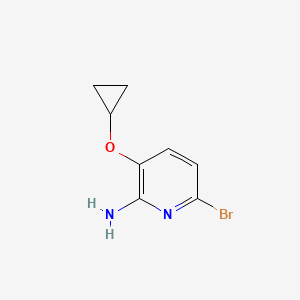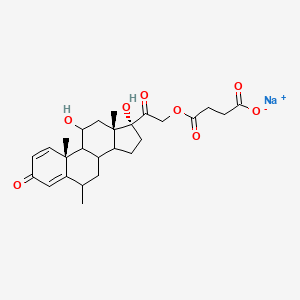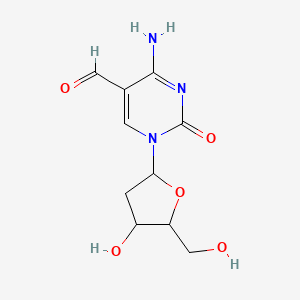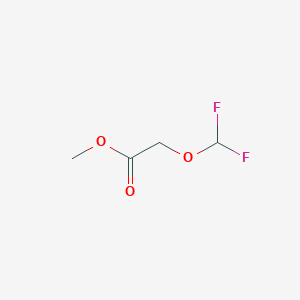
Acetic acid, 2-(difluoromethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(difluoromethoxy)-, methyl ester: is an organic compound with the molecular formula C4H6F2O3. This compound is a derivative of acetic acid, where the hydrogen atoms are replaced by a difluoromethoxy group and a methyl ester group. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Esterification: One common method to synthesize acetic acid, 2-(difluoromethoxy)-, methyl ester is through the esterification of acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
CH3COOH+CH3OH→CH3COOCH3+H2O
-
Industrial Production Methods: Industrially, this compound can be produced by the reaction of acetic anhydride with methanol in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Hydrolysis: Acetic acid, 2-(difluoromethoxy)-, methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
CH3COOCH3+H2O→CH3COOH+CH3OH
-
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
-
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Acetic acid, 2-(difluoromethoxy)-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of ester compounds in biological systems.
Medicine:
Drug Development: This compound is used in the development of new drugs, particularly those that require ester functionalities for their biological activity.
Industry:
Solvent: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.
Mecanismo De Acción
The mechanism by which acetic acid, 2-(difluoromethoxy)-, methyl ester exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in various biochemical pathways. The difluoromethoxy group can also interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Acetic acid, methoxy-, methyl ester: This compound has a similar structure but with a methoxy group instead of a difluoromethoxy group.
Acetic acid, dimethoxy-, methyl ester: This compound has two methoxy groups instead of a difluoromethoxy group.
Uniqueness:
Difluoromethoxy Group: The presence of the difluoromethoxy group in acetic acid, 2-(difluoromethoxy)-, methyl ester makes it unique compared to other similar compounds. This group imparts different chemical and physical properties, such as increased stability and reactivity, making it useful in specific applications where other esters may not be suitable.
Propiedades
Fórmula molecular |
C4H6F2O3 |
|---|---|
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
methyl 2-(difluoromethoxy)acetate |
InChI |
InChI=1S/C4H6F2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
Clave InChI |
FAJUVSKZSWYIQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)
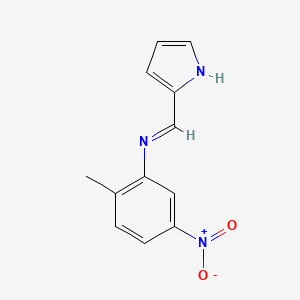
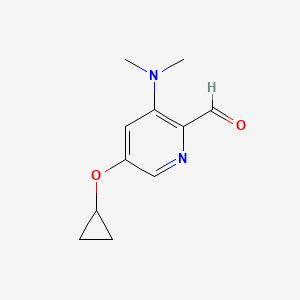
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
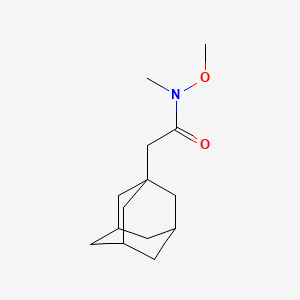
![4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14804287.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
